molecular formula C9H7NOS2 B13182359 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde

3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde

Cat. No.: B13182359
M. Wt: 209.3 g/mol
InChI Key: QUNTUOVPVFGRAE-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring contains nitrogen and sulfur atoms, while the thiophene ring contains sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiophene ring can be formed via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

Scientific Research Applications

3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
  • 3-(4-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
  • 3-(3-Methyl-1,2-thiazol-5-yl)furan-2-carbaldehyde

Uniqueness

3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the methyl group on the thiazole ring and the aldehyde group on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

3-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H7NOS2/c1-6-4-8(13-10-6)7-2-3-12-9(7)5-11/h2-5H,1H3

InChI Key

QUNTUOVPVFGRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=C(SC=C2)C=O

Origin of Product

United States

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